Furbenicillin

Description

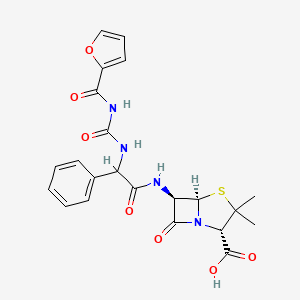

Structure

2D Structure

3D Structure

Properties

CAS No. |

54661-82-4 |

|---|---|

Molecular Formula |

C22H22N4O7S |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13?,14-,15+,19-/m1/s1 |

InChI Key |

AWBJVSUGLZFBOG-BWMCOSIFSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

Synonyms |

6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt BL-P1597 furbenicillin furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer furbenicillin, monopotassium salt |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Antimicrobial Action of Furbenicillin

Fundamental Principles of Bacterial Cell Wall Biosynthesis Inhibition

Bacteria are encased by a rigid cell wall, predominantly composed of peptidoglycan. This complex polymer provides structural support, maintains cell shape, and protects the bacterium from osmotic lysis due to internal turgor pressure. The synthesis of peptidoglycan is a multi-step process involving numerous enzymes, with the final stages being particularly crucial for cell wall integrity. nih.govlumenlearning.comnews-medical.netresearchgate.netnih.govmicrobeonline.com Furbenicillin, like other β-lactam antibiotics, acts by inhibiting key enzymes involved in this vital synthesis pathway. nih.govlumenlearning.comresearchgate.netmicrobeonline.compatsnap.comwikipedia.orgwikipedia.orgnih.govmdpi.com By interfering with these processes, this compound renders the bacterial cell wall weak and unable to withstand internal pressures, ultimately leading to cell death. lumenlearning.comresearchgate.netnih.govmicrobeonline.compatsnap.comwikipedia.orgoregonstate.education This mechanism is a prime example of selective toxicity, as human cells lack peptidoglycan cell walls, making this compound specifically harmful to bacteria. lumenlearning.comoregonstate.education

Targeted Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are integral to the bacterial cell membrane and play a central role in the final stages of peptidoglycan assembly. news-medical.netpatsnap.comwikipedia.orgmdpi.compsu.edunih.govbmglabtech.com

PBPs are characterized by their ability to bind β-lactam antibiotics, a property that led to their discovery. wikipedia.orgpsu.edu While bacteria typically possess multiple PBPs, this compound exhibits varying affinities for different PBP types. Research has indicated specific binding characteristics of this compound to Escherichia coli PBPs, providing insight into its target specificity.

Table 1: this compound's Affinity for E. coli Penicillin-Binding Proteins (PBPs)

| PBP | IC50 (mg/L) | Relative Affinity vs. Azlocillin (B1666447) |

| PBP 1b | 4.55 | 2.5x |

| PBP 2 | 0.37 | 3.5x |

| PBP 3 | 0.06 | 2.5x |

Data derived from studies on E. coli PBPs. researchgate.net

This data suggests that this compound has a higher affinity for PBP 2 and PBP 3 compared to PBP 1b in E. coli. The relative affinity is also noted in comparison to azlocillin, another β-lactam antibiotic.

PBPs are primarily responsible for the transpeptidation reaction, a critical step in peptidoglycan synthesis. This reaction involves the cross-linking of adjacent peptidoglycan strands, which is essential for the structural integrity of the cell wall. nih.govnews-medical.netresearchgate.netmdpi.compsu.edu this compound's chemical structure, particularly its β-lactam ring, closely mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor peptides, which are the natural substrates for PBPs. nih.govmicrobeonline.compsu.edu Upon entering the bacterial cell, this compound binds covalently to the active site serine residue of susceptible PBPs. nih.govnews-medical.netwikipedia.orgmdpi.comnih.gov This binding event leads to the formation of a stable acyl-enzyme complex, effectively inactivating the PBP and preventing it from performing its transpeptidase function. patsnap.commdpi.compsu.edunih.gov

The irreversible acylation of PBPs by this compound directly halts the transpeptidation process. nih.govnews-medical.netpatsnap.commdpi.compsu.edunih.gov Without the necessary cross-linking between peptidoglycan chains, the newly synthesized cell wall becomes structurally compromised and significantly weakened. nih.govnews-medical.netresearchgate.netnih.govpatsnap.com This disruption impairs the cell's ability to maintain its shape and withstand the internal osmotic pressure.

The consequence of a weakened and improperly cross-linked peptidoglycan layer is a loss of cellular integrity. The bacterial cell becomes highly susceptible to the high internal osmotic pressure, which is normally counteracted by the robust cell wall. lumenlearning.comresearchgate.netnih.govmicrobeonline.compatsnap.comwikipedia.orgoregonstate.education This leads to the influx of water and subsequent swelling, ultimately causing the bacterial cell to burst, a process known as osmotic lysis. lumenlearning.comresearchgate.netnih.govmicrobeonline.compatsnap.comwikipedia.orgoregonstate.education Therefore, this compound is classified as a bactericidal agent, meaning it actively kills bacteria. lumenlearning.comwikipedia.orgoregonstate.education

Molecular Consequences of PBP Acylation: Disruption of Peptidoglycan Cross-Linking

Comparative Analysis of this compound's PBP Inhibition Profile with Other Beta-Lactams

The efficacy and spectrum of activity of β-lactam antibiotics are influenced by their differential binding affinities to various PBPs within a bacterial species. Comparative studies highlight how this compound's PBP inhibition profile stacks up against other related compounds. For instance, in E. coli, this compound demonstrates higher affinities for PBP 2 and PBP 3 compared to azlocillin, with relative affinities of 3.5-fold and 2.5-fold higher, respectively. researchgate.net Conversely, azlocillin exhibits a higher affinity for PBP 1b than this compound. researchgate.net Other β-lactams, such as mecillinam, are known to bind exclusively to PBP 2, while mezlocillin (B1676548) and piperacillin (B28561) show greater affinity for PBP 3 than this compound, but lower affinities for PBP 1b and PBP 2. researchgate.net Such variations in PBP binding profiles contribute to the distinct antibacterial spectra and potency of different β-lactam antibiotics.

Enzymatic Kinetics of this compound-PBP Complex Formation

The interaction between this compound and its target PBPs can be characterized by kinetic parameters that describe the affinity and potency of the drug. While direct rate constants for complex formation (e.g., kon, koff) are not widely reported for this compound, its inhibitory potency is often described using half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% nih.govbiorxiv.org.

Antimicrobial Spectrum and Efficacy in Preclinical Model Systems

Broad-Spectrum Activity Profile of Furbenicillin

This compound is characterized as a broad-spectrum semisynthetic penicillin researchgate.netsemanticscholar.org. Its efficacy extends to a wide array of bacteria, demonstrating particular effectiveness against Gram-negative bacteria and also showing activity against some Gram-positive bacteria patsnap.com. A key factor contributing to its broad-spectrum capability is its ability to penetrate the outer membrane of Gram-negative bacteria, which often acts as a barrier to many antibiotics patsnap.com. Furthermore, this compound exhibits stability against certain beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics patsnap.com.

Efficacy against Gram-Negative Bacterial Pathogens

This compound demonstrates significant antibacterial potency against Gram-negative bacterial pathogens researchgate.netsemanticscholar.org. Its mechanism allows it to overcome the outer membrane of Gram-negative bacteria, thereby reaching its intracellular targets patsnap.com. This characteristic makes it a valuable option for treating infections caused by these types of bacteria patsnap.com.

This compound, as an acylureido-penicillin, has shown high activity against Pseudomonas aeruginosa nih.gov. Studies indicate that this compound can inhibit a substantial percentage of P. aeruginosa strains. Specifically, it was found to inhibit 90% of tested strains at a concentration of 8 micrograms/ml nih.gov.

| Organism | Percentage of Strains Inhibited | Concentration (µg/mL) |

| Pseudomonas aeruginosa | 90% | 8 |

While this compound is noted for its broad-spectrum activity against Gram-negative bacteria patsnap.comresearchgate.netsemanticscholar.org, specific data detailing its efficacy against a range of other clinically relevant Gram-negative isolates beyond Pseudomonas aeruginosa is not extensively detailed in the provided search results.

Susceptibility of Pseudomonas aeruginosa to this compound

Efficacy against Gram-Positive Bacterial Pathogens

This compound exhibits activity against some Gram-positive bacteria patsnap.com.

In vitro Susceptibility Profiling Methodologies

The assessment of this compound's antibacterial activity in vitro relies on established susceptibility profiling methodologies researchgate.netnih.gov. Key among these is the determination of Minimum Inhibitory Concentrations (MICs) researchgate.netnih.govpatsnap.com. Standard methods employed for MIC determination include serial dilution techniques, such as dilution in agar (B569324) nih.govnih.gov and broth microdilution nih.gov. The CLSI agar dilution method has also been utilized in studies involving this compound researchgate.net. Additionally, volumetric methods are part of the criteria for determining this compound sodium patsnap.com.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibacterial agent that completely prevents visible microbial growth of a specific bacterial strain under controlled in vitro conditions nih.govidexx.com. These values are typically determined through dilution methods, including agar dilution and broth microdilution nih.gov. MICs provide a quantitative measure of an antibiotic's potency against a particular pathogen idexx.comnih.gov.

Compound Names:

this compound

Time-Kill Curve Analysis

Studies investigating the pharmacokinetic and distribution profiles of this compound have included analyses of its concentration-time curves. In preclinical models involving mice, this compound, along with piperacillin and carbenicillin (B1668345), exhibited concentration-time curves that were fitted to a two-compartment open model following intravenous infusion slideheaven.com. These kinetic analyses provide insights into the drug's behavior in the body, which is foundational for understanding its potential efficacy. However, detailed time-kill curve analyses specifically demonstrating the rate of bacterial killing over time at various concentrations were not explicitly detailed in the reviewed literature.

Comparative Antimicrobial Efficacy in Preclinical in vitro Studies

This compound has demonstrated significant in vitro antibacterial activity, particularly against Gram-negative pathogens researchgate.netresearchgate.net. Comparative studies have been conducted to assess its efficacy against other penicillin derivatives and antimicrobial agents. In an evaluation of semisynthetic penicillins against Proteeae species, this compound was included in comparative analyses with carbenicillin-like compounds nih.govscispace.comcapes.gov.br.

Specific in vitro activity data for this compound indicates a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Staphylococcus aureus (ATCC 25923) and Pseudomonas aeruginosa (ATCC 27853) researchgate.net. In a study examining the in vitro antibacterial activity of eleven antimicrobial agents against strains of S. typhimurium, this compound was listed among agents that showed activity, though it was noted alongside ampicillin (B1664943) and chloramphenicol (B1208) as having comparatively lower activity than highly effective agents such as medillinam, cefamandole, fosfomycin, and pipemidic acid scribd.com.

| Bacterium | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 4 |

| Pseudomonas aeruginosa (ATCC 27853) | 4 |

In vivo Efficacy Studies in Established Infection Models (Non-Human)

This compound, as a member of the ureidopenicillin class, has been investigated for its efficacy in preclinical models of bacterial infection, including rodent models ufrgs.br. Understanding the in vivo performance of antibiotics is critically dependent on pharmacokinetic parameters such as tissue penetration, metabolism, and renal clearance researchgate.net. Studies have explored the drug distribution of this compound in mice and conducted comparative pharmacokinetic studies in dogs when administered alongside carbenicillin slideheaven.com.

Specific data detailing the assessment of bacterial load reduction in tissue models for this compound was not found within the reviewed literature. While general in vivo efficacy in infection models has been indicated for ureidopenicillins ufrgs.br, detailed findings on this compound's capacity to reduce bacterial burden within specific infected tissues were not available in the consulted sources.

The reviewed literature did not provide specific data on the pathogen eradication capabilities or the prevention of microbial colonization by this compound in preclinical model systems. Although its pharmacokinetic profile and general in vivo activity in infection models have been noted ufrgs.brslideheaven.comresearchgate.net, explicit studies demonstrating its effectiveness in eradicating established infections or preventing microbial colonization were not detailed in the provided search results.

Mechanisms of Antimicrobial Resistance to Furbenicillin

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are a diverse group of enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering beta-lactam antibiotics, including Furbenicillin, ineffective msdmanuals.comnih.govwikipedia.org. These enzymes are a significant clinical mechanism of resistance, particularly in Gram-negative bacteria msdmanuals.com.

Production of Beta-Lactamases by Resistant Bacterial Strains

Resistant bacterial strains can produce beta-lactamases that actively degrade this compound patsnap.commsdmanuals.comnih.gov. The production of these enzymes can be constitutive or induced by the presence of beta-lactam antibiotics drugs.com. For instance, Pseudomonas aeruginosa is known to produce various beta-lactamases, some of which are plasmid-mediated and exhibit activity against carbenicillin-like compounds, which this compound is related to scispace.comnih.gov.

Stability Profile of this compound against Specific Beta-Lactamase Classes

This compound exhibits a degree of stability against certain beta-lactamases, which enhances its utility against some beta-lactamase-producing bacteria patsnap.compatsnap.com. However, its susceptibility can vary significantly depending on the class and specific type of beta-lactamase produced by the bacteria. While this compound is resistant to some beta-lactamases, it may be susceptible to others, particularly extended-spectrum beta-lactamases (ESBLs) and metallo-beta-lactamases (MBLs) which can hydrolyze a broad range of beta-lactam antibiotics msdmanuals.comwikipedia.orgnih.govmdpi.com.

Role of Chromosomally-Encoded Beta-Lactamases (e.g., Sabath and Abrahams' Beta-Lactamase)

Chromosomal beta-lactamases play a role in bacterial resistance. The Sabath and Abrahams' (SA) beta-lactamase, for example, has been identified in Pseudomonas aeruginosa scispace.comucv.ve. While specific data directly linking this compound's resistance profile to the SA beta-lactamase is not extensively detailed in the provided search results, this class of chromosomal enzymes can contribute to resistance against beta-lactam antibiotics in general scispace.comucv.ve. The overproduction of such enzymes can lead to increased resistance scispace.com.

Plasmid-Mediated Beta-Lactamase Activity and Dissemination

Plasmid-mediated beta-lactamases are a significant concern due to their ability to spread rapidly among bacterial populations via horizontal gene transfer msdmanuals.comwikipedia.orgnih.govnih.govucv.vermmg.org. These mobile genetic elements can carry genes for beta-lactamases that confer resistance to this compound msdmanuals.comwikipedia.orgnih.govrmmg.org. For instance, plasmid-mediated beta-lactamases like TEM-1 and SHV-1 are common in Gram-negative bacteria and contribute to ampicillin (B1664943) resistance, a class this compound belongs to wikipedia.orgmdpi.com. The dissemination of these resistance genes on plasmids is a major driver of increasing antimicrobial resistance msdmanuals.comwikipedia.orgnih.govnih.govucv.vermmg.org.

Alterations in Penicillin-Binding Proteins (PBPs)

Another primary mechanism of resistance to beta-lactam antibiotics, including this compound, involves modifications to the bacterial penicillin-binding proteins (PBPs) patsnap.comnih.govrmmg.orgnih.govplos.orgetflin.comnih.govnih.gov.

Modifications of PBP Structure Leading to Reduced this compound Affinity

Bacteria can develop resistance by altering the structure of their PBPs, which are the direct targets of this compound patsnap.comnih.govrmmg.orgnih.govplos.orgetflin.comnih.govnih.gov. These structural modifications can lead to a reduced binding affinity of this compound to the PBP active site patsnap.comnih.govplos.orgetflin.comnih.gov. When this compound cannot bind effectively to the PBPs, its ability to inhibit peptidoglycan synthesis is diminished, thereby conferring resistance patsnap.comnih.govplos.orgetflin.comnih.gov. For example, in Streptococcus pneumoniae, mutations in PBPs like PBP2x, PBP2b, and PBP1a have been shown to reduce antibiotic affinity and increase resistance to beta-lactams etflin.comnih.gov. Similarly, alterations in PBP5 in Enterococcus faecium have been linked to high-level beta-lactam resistance nih.gov. These modifications can make the PBPs less susceptible to inhibition by this compound patsnap.comnih.govplos.orgetflin.comnih.gov.

Emergence of Bypass PBPs

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan strands. β-lactam antibiotics, including this compound, function by irreversibly binding to and inhibiting these PBPs, thereby disrupting cell wall integrity and leading to bacterial lysis patsnap.complos.orgpatsnap.com. Resistance can emerge when bacteria develop mechanisms to bypass the essential function of these targeted PBPs. This can occur through several means:

Modulation of Outer Membrane Permeability

Gram-negative bacteria possess a unique outer membrane (OM) that acts as a significant barrier to the influx of many antimicrobial agents, including this compound mdpi.commdpi.comfrontiersin.org. This membrane contains protein channels, known as porins, which facilitate the passage of hydrophilic molecules, including some antibiotics mdpi.comfrontiersin.org. Resistance can be conferred by altering the permeability of this outer membrane to reduce the amount of this compound that reaches its intracellular targets.

Mechanisms of reduced outer membrane permeability include:

Efflux Pump Systems in this compound Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell srce.hrreactgroup.orgfrontiersin.orgnih.gov. These pumps play a critical role in intrinsic and acquired resistance by maintaining intracellular antibiotic concentrations below inhibitory levels. This compound, like other antibiotics, can be a substrate for these multidrug efflux pumps mdpi.comfrontiersin.orgnih.govmdpi.com.

Genetic Basis of this compound Resistance Development

The development of antimicrobial resistance is fundamentally a genetic process. Bacteria acquire resistance through mutations in their own chromosomal DNA or by acquiring resistance genes from other bacteria via horizontal gene transfer.

Point Mutations and Chromosomal Rearrangements

Spontaneous point mutations and chromosomal rearrangements are significant drivers of antibiotic resistance nih.govmdpi.combritannica.comfrontiersin.org. These genetic alterations can affect various cellular components involved in this compound's action:

Acquisition of Mobile Genetic Elements

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons are critical facilitators of antibiotic resistance gene dissemination frontiersin.orgnih.govmdpi.comresearchgate.net. These elements can move within or between bacterial genomes and can be readily transferred between different bacterial cells through horizontal gene transfer (HGT) mechanisms like conjugation, transformation, and transduction umn.edubritannica.comnih.govresearchgate.net.

Chemical Synthesis and Impurity Profiling of Furbenicillin

Overview of Semi-Synthetic Penicillin Synthesis

The advent of semi-synthetic penicillins marked a significant advancement in antibiotic therapy, expanding the therapeutic spectrum and improving the pharmacokinetic properties of naturally occurring penicillins patsnap.compatsnap.com. The core structure of all penicillins is the β-lactam ring fused to a thiazolidine (B150603) ring, forming the 6-aminopenicillanic acid (6-APA) nucleus frontiersin.orgresearchgate.netsemanticscholar.org. Natural penicillins, such as Penicillin G and Penicillin V, are produced via fermentation of Penicillium species researchgate.netnih.gov. The isolation of 6-APA from these natural penicillins, typically through enzymatic or chemical cleavage of the side chain, provided a crucial precursor for the synthesis of a wide array of semi-synthetic penicillins patsnap.comfrontiersin.orgresearchgate.netnih.gov. By acylating the amino group of 6-APA with various side chains, chemists can modulate the antibiotic's spectrum of activity, stability, resistance to β-lactamases, and pharmacokinetic profile patsnap.comsemanticscholar.orgnih.gov. This approach has led to the development of numerous penicillin derivatives, including ampicillin (B1664943), amoxicillin, and carbenicillin (B1668345), each tailored for specific therapeutic applications patsnap.comnih.gov.

Detailed Synthetic Pathways for this compound and its Salts

This compound, like other semi-synthetic penicillins, is synthesized by attaching a specific acyl side chain to the 6-APA nucleus patsnap.compatsnap.comfrontiersin.orgsemanticscholar.org. While the precise detailed chemical synthesis pathways for this compound are not extensively published in the readily accessible literature, the general methodology involves the acylation of 6-APA. This reaction typically employs activated derivatives of the desired carboxylic acid side chain, such as acid chlorides or mixed anhydrides, under controlled conditions nih.govresearchgate.net. The specific side chain incorporated into this compound dictates its unique pharmacological properties. This compound is often prepared and utilized in its salt forms, such as this compound sodium or this compound potassium, which can influence its solubility, stability, and formulation characteristics patsnap.comfrontiersin.orgbiomedres.us. The preparation of these salts generally follows standard procedures for forming alkali metal salts of carboxylic acids.

Identification and Characterization of Related Substances in this compound Preparations

The synthesis and handling of pharmaceutical compounds can lead to the formation of related substances, commonly referred to as impurities. These impurities can arise from incomplete reactions, side reactions, degradation, or contaminants in starting materials or reagents biomedres.usmedwinpublishers.com. For this compound, rigorous quality control measures are in place to identify, characterize, and quantify these related substances, ensuring the safety and efficacy of the final drug product patsnap.comnih.govresearchgate.netnih.gov. Studies have identified several impurities in this compound preparations, including isomeric impurities and potential degradation products patsnap.comresearchgate.netnih.govresearchgate.net.

Isolation and Structure Elucidation of Isomeric Impurities (e.g., 10-epi-Furbenicillin)

Among the identified impurities in this compound preparations, isomeric compounds are of particular interest due to their potential impact on biological activity and safety frontiersin.orgresearchgate.net. One significant impurity identified and characterized is 10-epi-Furbenicillin patsnap.comresearchgate.netnih.govresearchgate.net. This compound is an epimer of this compound, differing in the stereochemistry at the C-10 position of the penicillin nucleus.

The isolation and structure elucidation of 10-epi-Furbenicillin have been reported using a combination of advanced analytical techniques. These include:

Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns patsnap.comresearchgate.netnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D NMR): For detailed structural analysis, including connectivity and stereochemistry patsnap.comresearchgate.netnih.govresearchgate.net.

Circular Dichroism (CD) spectroscopy: To confirm stereochemical assignments patsnap.comresearchgate.netnih.gov.

Chemical Methods: Including hydrolysis and derivatization followed by chromatographic analysis (e.g., Marfey's method) to confirm the configuration of specific residues patsnap.comresearchgate.netnih.gov.

These studies have confirmed that 10-epi-Furbenicillin is indeed an isomer of this compound and, importantly, it has been found to be inactive against common bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa researchgate.netresearchgate.net. Other impurities, such as impurity 2 and impurity 3, have also been detected, though their specific structures and characterizations may vary depending on the study researchgate.netresearchgate.net.

Table 1: Identified Impurities in this compound Preparations

| Impurity Name/Number | Type of Impurity | Key Identification Techniques | Biological Activity (against S. aureus, P. aeruginosa) | Reference(s) |

| 10-epi-Furbenicillin | Isomeric (Epimer) | MS, NMR, CD, Chemical Methods | Inactive | patsnap.comresearchgate.netnih.govresearchgate.net |

| Impurity 2 | (Unspecified) | (Unspecified) | (Unspecified) | researchgate.netresearchgate.net |

| Impurity 3 | (Unspecified) | (Unspecified) | (Unspecified) | researchgate.netresearchgate.net |

Characterization of Degradation Products and Their Formation Pathways

Penicillins are known to be susceptible to degradation, primarily through the hydrolysis of the β-lactam ring, which is essential for their antibacterial activity mdpi.compku.edu.cnencyclopedia.pub. While specific degradation pathways for this compound are not exhaustively detailed in the searched literature, general penicillin degradation mechanisms provide insight. These pathways can be initiated by factors such as pH, temperature, moisture, and enzymatic activity mdpi.compku.edu.cnencyclopedia.pub.

Common degradation products of penicillins include:

Penicilloic acids: Formed by the hydrolysis of the β-lactam ring, leading to ring opening. This can occur under acidic or alkaline conditions mdpi.compku.edu.cn.

Penillic acids and Penilloic acids: Resulting from further hydrolysis or rearrangement of the penicillin nucleus pku.edu.cnencyclopedia.pub.

Penicilloaldehyde: Another potential degradation product pku.edu.cn.

Oxidation products: Such as sulfoxides, which can form under oxidative stress mdpi.com.

Studies suggest that this compound itself may be susceptible to degradation under high-temperature conditions, leading to an increase in certain impurity levels nih.gov. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for this compound formulations.

Advanced Analytical Methodologies for Impurity Detection and Quantification

The accurate detection and quantification of impurities in pharmaceutical preparations are critical for ensuring product quality and compliance with regulatory standards biomedres.usmedwinpublishers.com. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its high sensitivity, resolution, and versatility nih.govbiomedres.usmedwinpublishers.com.

A validated HPLC method has been established for the simultaneous detection and analysis of this compound sodium and its related substances nih.govresearchgate.netnih.gov. The typical conditions employed involve:

Column: C18 reversed-phase column nih.gov.

Elution: Gradient elution nih.gov.

Detection Wavelength: 225 nm nih.gov.

Column Temperature: 35°C nih.gov.

This method has demonstrated reliability and accuracy, providing a robust tool for quality control protocols for this compound sodium nih.govresearchgate.netnih.gov. Other analytical techniques, such as Near-Infrared (NIR) spectroscopy, have also been explored for the identification of various penicillin types patsnap.com.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS), offer enhanced capabilities for impurity identification and structural elucidation frontiersin.orgbiomedres.usnih.goveurofins.comthermofisher.comd-nb.info. LC-MS provides both separation power and detailed molecular information, allowing for the detection of impurities at trace levels and the determination of their molecular weights and fragmentation patterns biomedres.useurofins.comthermofisher.com.

For this compound, LC-MS techniques, including LC-MS/MS, have been instrumental in identifying and characterizing related substances, such as 10-epi-Furbenicillin patsnap.comresearchgate.netnih.govresearchgate.netnih.gov. The combined power of HPLC for separation and MS for detection and structural analysis is vital for comprehensive impurity profiling, ensuring that this compound products meet stringent quality and safety requirements nih.goveurofins.comthermofisher.comd-nb.infonih.gov. High-resolution MS (HRMS) and tandem MS (MS/MS) are particularly valuable for confirming the identity of unknown impurities and understanding their formation pathways nih.goveurofins.comd-nb.infothermofisher.com.

Compound List:

this compound

this compound sodium

this compound potassium

6-Aminopenicillanic acid (6-APA)

10-epi-Furbenicillin

Penicillin G

Penicillin V

Ampicillin

Amoxicillin

Carbenicillin

Penicilloic acid

Penillic acid

Penilloic acid

Penicilloaldehyde

Staphylococcus aureus

Pseudomonas aeruginosa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within the molecule. For this compound, both proton (¹H) and carbon (¹³C) NMR are crucial for confirming its structure and identifying any structural isomers or impurities.

¹H NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms. Specific chemical shifts (δ) and coupling patterns (multiplicity) provide distinct fingerprints for different protons in the this compound molecule, including those in the penicillin nucleus, the furan (B31954) ring, and the phenyl group of the side chain. For instance, signals corresponding to a monosubstituted benzene (B151609) ring and a monosubstituted furan ring have been identified in this compound's ¹H NMR spectrum researchgate.net. The penicillin nucleus itself exhibits characteristic signals, such as a singlet for H-2 and doublet signals for H-5 and H-6, with coupling constants providing insights into their relative stereochemistry researchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Description |

| H-2 | ~4.23 | s | - | Penicillin nucleus |

| H-5 | ~5.50 | d | ~4.2 | Penicillin nucleus |

| H-6 | ~5.41 | dd | ~4.2, ~7.8 | Penicillin nucleus |

| H-21 (Phenyl) | ~7.45 | d | ~7.2 | Monosubstituted benzene ring |

| H-22 (Phenyl) | ~7.39 | t | ~7.2 | Monosubstituted benzene ring |

| H-23 (Phenyl) | ~7.32 | t | ~7.2 | Monosubstituted benzene ring |

| H-17 (Furan) | ~8.00 | d | ~0.6 | Monosubstituted furan ring |

| H-18 (Furan) | ~6.71 | dd | ~0.6, ~3.6 | Monosubstituted furan ring |

| H-19 (Furan) | ~7.66 | d | ~3.6 | Monosubstituted furan ring |

| H-25 (Methyl) | ~1.55 | s | - | Methyl group on penicillin nucleus |

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and experimental conditions. Data is compiled from various literature sources researchgate.net.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and conformational properties of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing insights into the absolute configuration and the presence of enantiomeric or diastereomeric impurities. Penicillins, including this compound, possess multiple chiral centers, making CD spectroscopy essential for confirming their stereochemical integrity.

The CD spectrum of this compound typically exhibits characteristic Cotton effects, which are wavelength-dependent differences in the absorption of left and right circularly polarized light. These effects arise from the electronic transitions within the molecule's chromophores, particularly those associated with the β-lactam ring and the side chain researchgate.netmdpi.com. For this compound, a positive Cotton effect at 231 nm and a negative Cotton effect at 207 nm have been reported, attributed to n→π* transitions researchgate.net. Such spectral features are crucial for confirming the expected stereochemistry and for detecting deviations that might arise from epimerization or other stereochemical changes during synthesis or storage.

CD spectroscopy is particularly valuable for identifying and characterizing stereoisomers, such as the 10-epi-furbenicillin impurity. Differences in the CD spectra between this compound and its epimers can highlight alterations in their three-dimensional structure researchgate.net. By comparing the CD spectra of a sample with known standards or theoretical predictions, researchers can assess the enantiomeric purity and identify any unwanted stereoisomers.

Table 2: Representative CD Spectral Data for this compound

| Wavelength (λ, nm) | Cotton Effect | Transition Type (Likely) |

| ~207 | Negative | π→π |

| ~231 | Positive | n→π |

| ~272 | Positive | 6-side chain transition |

Note: CD spectral data can be influenced by solvent, concentration, and temperature. Values are indicative and compiled from literature researchgate.netmdpi.com.

Strategies for Chemical Purity Control in Research and Development

Maintaining the chemical purity of this compound is critical throughout its research and development phases to ensure efficacy, safety, and reproducibility. A comprehensive impurity profiling strategy is essential, employing a suite of analytical techniques to identify, quantify, and control process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and quantifying impurities patsnap.comresearchgate.netnih.gov. Reversed-phase HPLC, often coupled with UV detection, can effectively separate this compound from related substances, including isomers and degradation products. Gradient elution methods, using C18 columns, are commonly employed, with detection wavelengths set to maximize sensitivity for the target analyte and its impurities patsnap.comnih.gov. The development of stability-indicating HPLC methods is crucial, ensuring that the assay can accurately measure the active ingredient even in the presence of degradation products generated under stress conditions nih.gov.

Mass Spectrometry (MS) , often hyphenated with HPLC (LC-MS), is vital for identifying the molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation researchgate.netnih.govnih.gov. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

NMR spectroscopy , as discussed previously, plays a pivotal role not only in confirming the structure of this compound but also in characterizing the structure of isolated impurities researchgate.netnih.govnih.gov. By analyzing the NMR spectra of purified impurities, their exact structures, including stereochemistry, can be definitively determined.

Chiral chromatography techniques , such as chiral HPLC or chiral capillary electrophoresis (CE), are employed to assess and control enantiomeric purity, particularly if chiral centers in the side chain are prone to epimerization mdpi.comnih.gov. These methods are essential for separating stereoisomers that might possess different pharmacological activities or toxicological profiles.

Other spectroscopic techniques , like Infrared (IR) spectroscopy, can provide complementary information about functional groups present in this compound and its impurities.

Quality Control Protocols: In research and development, robust quality control protocols are established based on these analytical findings. These protocols define acceptance criteria for this compound purity, set limits for known and unknown impurities, and specify the analytical methods to be used for routine testing. This ensures that batches of this compound used in preclinical and clinical studies meet stringent quality standards.

Compound List:

this compound

10-epi-furbenicillin (Impurity 1)

Structure Activity Relationships Sar and Rational Molecular Design of Furbenicillin Analogues

Core Structural Determinants for Beta-Lactam Antimicrobial Activity

The fundamental antimicrobial activity of penicillin derivatives, including Furbenicillin, is intrinsically linked to their core chemical structure. This nucleus comprises several key components that are essential for their mechanism of action.

Significance of the Beta-Lactam Ring System

The four-membered β-lactam ring is the pharmacophore responsible for the antibacterial activity of all β-lactam antibiotics wikipedia.orgbiomolther.orguomus.edu.iqscienceinfo.comwikipedia.orgnih.govgpatindia.comlibretexts.orgnih.govnih.gov. This ring system is characterized by significant ring strain and a highly reactive carbonyl group. This reactivity stems from the distortion of the amide bond, which reduces resonance stabilization normally found in acyclic amides wikipedia.orguomus.edu.iqgpatindia.comresearchgate.net. This electrophilic nature allows the β-lactam ring to act as an acylating agent, mimicking the D-Ala-D-Ala substrate of bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs) biomolther.orguomus.edu.iqscienceinfo.comwikipedia.orgnih.govgpatindia.comlibretexts.orglibretexts.orgufrgs.br. Upon binding to the active site serine residue of PBPs, the β-lactam ring opens, forming a stable covalent acyl-enzyme complex. This irreversible inhibition disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a weakened bacterial cell wall and subsequent cell lysis wikipedia.orgbiomolther.orguomus.edu.iqscienceinfo.comwikipedia.orgnih.govgpatindia.comlibretexts.orglibretexts.orgufrgs.br.

Role of the Thiazolidine (B150603) Ring and Fused Ring System

The β-lactam ring is fused to a five-membered thiazolidine ring, forming the characteristic penam (B1241934) nucleus wikipedia.orguomus.edu.iqgpatindia.comlibretexts.orgnews-medical.netresearchgate.netnih.govmarketresearchintellect.com. This bicyclic fused ring system is critical for maintaining the correct three-dimensional conformation of the molecule, which is essential for optimal binding to PBPs wikipedia.orguomus.edu.iqgpatindia.comlibretexts.orgnews-medical.net. The fusion of these rings contributes to the strain and reactivity of the β-lactam ring, as described above wikipedia.orguomus.edu.iqgpatindia.comresearchgate.net. Modifications to this core bicyclic structure can significantly alter the antibiotic's properties, although the β-lactam ring itself is indispensable for activity nih.govresearchgate.net.

Impact of Side Chain Modifications on this compound's Antimicrobial Activity

The specific nature of the side chain attached to the 6-APA nucleus profoundly impacts the biological activity of penicillin derivatives. For this compound, as with other ureidopenicillins, these modifications are key to its broad-spectrum activity.

Steric and Electronic Effects of Side Chain Substituents

The side chain's steric bulk and electronic properties play a critical role in determining a penicillin's resistance to β-lactamases and its stability in acidic environments.

Steric Effects: The introduction of bulky substituents, often featuring aromatic or heterocyclic rings with ortho-substitutions, can confer resistance to β-lactamases. These bulky groups create steric hindrance, preventing the β-lactamase enzyme from accessing and hydrolyzing the β-lactam ring uomus.edu.iqscienceinfo.comlibretexts.orgnews-medical.netresearchgate.netslideshare.netpharmacy180.comuobasrah.edu.iqslideshare.netminia.edu.egnih.gov. However, excessively bulky side chains can also impede the antibiotic's ability to bind to its target PBPs, potentially reducing efficacy researchgate.netslideshare.netnih.gov.

Electronic Effects: Electron-withdrawing groups (EWGs) within the side chain, such as those found in Penicillin V (phenoxymethylpenicillin), can stabilize the β-lactam ring against acid-catalyzed hydrolysis. These EWGs reduce the nucleophilicity of the side chain’s carbonyl oxygen, thereby decreasing its tendency to participate in the self-destructive ring-opening mechanism uomus.edu.iqlibretexts.orgnews-medical.netresearchgate.netuobasrah.edu.iqslideshare.netminia.edu.egfuturelearn.com. This improved acid stability is crucial for oral administration.

Spectrum of Activity: The polarity and hydrophilicity of the side chain significantly influence the spectrum of activity. Hydrophobic side chains, like that of Penicillin G, tend to favor activity against Gram-positive bacteria. Conversely, the incorporation of hydrophilic groups or polar functionalities, such as those found in aminopenicillins (e.g., ampicillin) and ureidopenicillins (e.g., this compound), generally enhances activity against Gram-negative bacteria by facilitating penetration through the outer membrane scienceinfo.comlibretexts.orgnews-medical.netresearchgate.netminia.edu.eg. This compound, as a ureidopenicillin, typically exhibits a broader spectrum, including activity against Gram-negative pathogens nih.govnih.govzysj.com.cn.

Alterations in PBP Binding Affinity and Acylation Rate

The efficacy of β-lactam antibiotics is ultimately determined by their interaction with bacterial PBPs. This interaction involves both binding affinity (KS) and the rate of acylation (k2), which together define the antibiotic's potency (k2/KS) nih.govmdpi.commdpi.com. Modifications to the side chain can profoundly influence these parameters.

For this compound, studies have shown its interaction with essential PBPs of E. coli. Specifically, this compound demonstrated significant binding affinities to PBP 1b, PBP 2, and PBP 3 nih.gov. The IC50 values were reported as 4.55 mg/L for PBP 1b, 0.37 mg/L for PBP 2, and 0.06 mg/L for PBP 3 nih.gov. These affinities were found to be 2.5-fold, 3.5-fold, and 2.5-fold higher, respectively, than those of azlocillin (B1666447) for the same PBPs nih.gov. Such detailed PBP binding data is vital for understanding this compound's spectrum of activity and for designing analogues with even greater potency or altered target specificity. The specific structural features of this compound's ureido side chain are responsible for its favorable binding characteristics to these crucial bacterial enzymes nih.gov.

Data Table: General SAR Principles for Penicillin Side Chain Modifications

| Side Chain Modification Type | Impact on β-Lactamase Stability | Impact on Acid Stability | Impact on Gram-Negative Activity | Example (General Penicillin) |

| Bulky/Sterically Hindering Groups | Increased | Variable | Variable | Methicillin, Oxacillin |

| Electron-Withdrawing Groups | Variable | Increased | Variable | Penicillin V |

| Hydrophilic Groups | Variable | Variable | Increased | Ampicillin (B1664943), Carbenicillin (B1668345) |

| Ureido/Amido Groups | Increased | Increased | Increased | This compound, Piperacillin (B28561) |

Note: The specific impact can vary depending on the exact nature and position of the substituents.

Modification of Stability against Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that hydrolyze the critical beta-lactam ring, rendering beta-lactam antibiotics inactive wikipedia.org, mdpi.com. The development of resistance to beta-lactam antibiotics is largely mediated by the production of these enzymes. While specific modifications to this compound to enhance its stability against beta-lactamases are not detailed in the provided literature, general strategies in beta-lactam antibiotic design include incorporating structural features that sterically hinder beta-lactamase activity or developing beta-lactamase inhibitors that can be co-administered. For instance, carbapenems exhibit enhanced stability against many beta-lactamases due to their unique stereochemical features nih.gov. Understanding the specific interactions of this compound with various beta-lactamases, potentially through computational modeling, could guide the design of analogues with improved resistance profiles.

Stereochemical Considerations in this compound's Activity

Stereochemistry plays a pivotal role in the biological activity of penicillin derivatives. The precise spatial arrangement of atoms is crucial for optimal binding to PBPs. Research has identified specific stereoisomers of this compound that exhibit altered or diminished activity. For example, "10-epi-furbenicillin" has been identified as an impurity in this compound preparations and found to be inactive against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa nih.gov, researchgate.net. This finding underscores the critical importance of the correct stereochemical configuration at position 10 for this compound's antibacterial efficacy. Alterations in stereochemistry, such as the trans conformation at C-5 and C-6 observed in carbapenem-like structures, have also been linked to improved resistance against beta-lactamases nih.gov. Therefore, maintaining the correct stereochemistry during synthesis and characterization is paramount for ensuring the therapeutic activity of this compound and its potential analogues.

Table 1: Identified this compound Impurities and Their Activity

| Impurity Name | Identification Method(s) | Reported Activity | Reference(s) |

| 10-epi-furbenicillin | MS, ¹H, ¹³C, 2D NMR, CD, chemical methods | Inactive against S. aureus and P. aeruginosa | nih.gov, researchgate.net |

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are indispensable tools for understanding the molecular mechanisms of antibiotic action and for guiding the rational design of new therapeutic agents. These methods allow researchers to predict how molecules interact with their biological targets, their binding affinities, and their conformational preferences.

In silico Modeling of this compound-PBP Binding Interactions

Penicillin-binding proteins (PBPs) are the primary targets of beta-lactam antibiotics, including this compound. These enzymes are essential for bacterial cell wall biosynthesis, specifically catalyzing the transpeptidation reaction that cross-links peptidoglycan chains nih.gov, bmglabtech.com, mdpi.com, biomolther.org. Beta-lactams exert their effect by covalently binding to the active site serine residue of PBPs, thereby inhibiting this crucial process and leading to cell lysis.

Molecular docking studies are employed to simulate and predict the binding modes of this compound and its analogues within the active sites of various bacterial PBPs. These studies involve computationally modeling the three-dimensional structures of both the ligand (this compound) and the target protein (PBP) to determine the preferred orientation and interactions of the ligand within the binding pocket researchgate.net, nih.gov, nih.gov, researchgate.net, nih.gov, imist.ma. By analyzing the results of docking simulations, researchers can identify key amino acid residues in the PBP active site that interact with this compound, such as through hydrogen bonds, hydrophobic interactions, or van der Waals forces. Such insights are crucial for understanding the basis of this compound's activity and for identifying structural features that can be modified to enhance its efficacy or overcome resistance mechanisms. Studies have explored docking various beta-lactams with different PBPs, such as E. faecium PBP5, E. coli PBP2, and E. coli PBP3, to elucidate their binding interactions researchgate.net, nih.gov, nih.gov, researchgate.net, nih.gov, imist.ma.

Design Principles for Novel this compound Analogues with Enhanced Properties

The insights gained from SAR studies and computational modeling provide a foundation for the rational design of novel this compound analogues with improved therapeutic properties. Key design principles include:

Modification of Side Chains: Altering the acylamino side chain can significantly impact PBP binding affinity, antibacterial spectrum, and resistance to enzymatic degradation nih.gov, scienceinfo.com, frontiersin.org. For instance, introducing polar groups can enhance activity against Gram-negative bacteria, while bulky groups might confer steric resistance to certain enzymes scienceinfo.com.

Stereochemical Optimization: Given the sensitivity of activity to stereochemistry, as demonstrated by the inactivity of 10-epi-furbenicillin nih.gov, researchgate.net, precise control over stereochemistry during synthesis is crucial. Exploring stereochemical variations could lead to analogues with improved PBP interaction or stability.

Beta-Lactamase Resistance: Incorporating structural features or stereochemical arrangements that confer resistance to beta-lactamases, similar to carbapenems nih.gov, could be a strategy to overcome common resistance mechanisms.

PBP Target Specificity: Computational docking studies against specific bacterial PBPs can help identify structural modifications that enhance binding affinity and selectivity for essential PBPs, potentially leading to more potent and targeted antibacterial agents nih.gov, researchgate.net.

By integrating these principles, researchers can rationally design and synthesize new this compound derivatives with enhanced antibacterial efficacy, improved stability, and a broader spectrum of activity, addressing the ongoing challenge of antibiotic resistance.

List of Compounds Mentioned:

10-epi-furbenicillin

Ampicillin

Avibactam

Aztreonam

Bocillin FL

Carbenicillin

Carbapenems

Cefixime

Cefminox

Cefoperazone

Ceftazidime

Ceftiofur

Ceftriaxone

Cefotiam

Cephalosporins

CPD4

this compound

Meropenem

Methicillin

Monobactams

Oxacillin

Penicillin

Penicillin-binding proteins (PBPs)

Piperacillin

Relebactam

Sulbactam

Taniborbactam

Tazobactam

Zidebactam

Advanced Research Methodologies and Future Directions in Furbenicillin Studies

Omics Approaches to Study Bacterial Response to Furbenicillin Exposure

Omics technologies provide a comprehensive view of cellular processes, enabling the analysis of global changes in gene expression, protein abundance, and other molecular components in response to this compound.

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomic analysis, predominantly through RNA sequencing (RNA-seq), allows for the high-throughput measurement of all RNA transcripts in a bacterial cell under specific conditions. This technique is invaluable for understanding how bacteria adapt to this compound exposure by altering their gene expression profiles. Studies utilizing RNA-seq on bacteria treated with other beta-lactam antibiotics have revealed significant modulation of genes involved in cell wall biosynthesis, stress response, metabolism, and virulence nih.govnih.govfrontiersin.orgmdpi.comnih.gov.

For instance, comparative transcriptomic analysis of Escherichia coli exposed to various antibiotic classes, including beta-lactams, demonstrates widespread changes in gene expression, affecting pathways critical for survival and adaptation nih.gov. Research on Vibrio parahaemolyticus exposed to carbenicillin (B1668345) (another beta-lactam) identified alterations in genes related to ABC transport systems, two-component systems, and quorum sensing, influencing biofilm formation and motility frontiersin.org. Applying similar RNA-seq approaches to this compound-treated bacteria would elucidate specific transcriptional programs activated or repressed, providing insights into resistance mechanisms, stress responses, and potential off-target effects. Such studies could identify novel regulatory networks and essential genes that could be targeted for combination therapies or to overcome resistance.

Proteomic Profiling of Protein Level Changes

Proteomic profiling, typically employing mass spectrometry (MS)-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a quantitative assessment of the entire proteome. This method is critical for identifying changes in protein abundance and post-translational modifications that occur when bacteria encounter this compound. By analyzing the proteome, researchers can identify the specific PBPs targeted by this compound, as well as other proteins whose expression levels are altered due to the drug's presence.

Studies on bacterial responses to various antibiotics have successfully identified differentially expressed proteins involved in crucial cellular functions frontiersin.orgnih.govmdpi.com. For example, proteomic analysis can reveal changes in the abundance of stress response proteins, metabolic enzymes, or proteins involved in cell wall integrity, providing a functional context to the observed transcriptomic changes. Identifying proteins that are upregulated or downregulated in response to this compound can pinpoint cellular pathways that are activated to counteract the drug's effects or pathways that are directly inhibited. Furthermore, activity-based protein profiling (ABPP) using functionalized probes can specifically identify active enzymes, including PBPs, in complex bacterial lysates, offering a more targeted proteomic approach nih.gov.

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques are essential for precisely characterizing the molecular interactions between this compound and its bacterial targets, primarily PBPs. These methods provide quantitative data on binding affinity, kinetics, and structural details, which are fundamental to understanding drug efficacy and resistance.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold standard technique for measuring the thermodynamics of molecular interactions in solution. It directly quantifies the heat released or absorbed during binding events, providing parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) frontiersin.orgnih.govnih.govnih.gov. ITC can also be adapted to measure binding kinetics (kon, koff) frontiersin.org.

For this compound, ITC would be employed to determine the precise binding thermodynamics and kinetics to various PBPs. This data is crucial for understanding how this compound binds to its targets, the strength of these interactions, and the energetic contributions driving the binding. Such characterization can reveal subtle differences in binding to different PBP isoforms or PBP variants associated with resistance, providing a molecular basis for drug selectivity and potency. While direct ITC data for this compound is not extensively published, studies on other beta-lactams and their interactions with PBPs demonstrate the utility of this method researchgate.net.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to study biomolecular interactions and measure binding kinetics and affinities eurofinsdiscovery.comnih.gov. In SPR, one binding partner (e.g., a PBP) is immobilized on a sensor chip, and the other partner (this compound) is flowed over the surface. Binding events cause changes in the refractive index near the sensor surface, which are detected and translated into sensorgrams that provide kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and equilibrium dissociation constant (KD) sprpages.nlnicoyalife.com.

SPR is highly valuable for characterizing the dynamic interaction of this compound with PBPs. It can provide real-time data on how quickly this compound binds to and dissociates from its target, which is critical for understanding its efficacy in vivo. SPR can also be used to screen for and characterize potential inhibitors or modulators of this compound-PBP interactions. Studies on other antibiotics and their interactions with PBPs, such as moenomycin A with PBP1b, highlight the power of SPR in elucidating binding mechanisms nih.gov. Applying SPR to this compound-PBP interactions would yield detailed kinetic profiles, aiding in the optimization of this compound-based therapies or the design of novel derivatives.

X-ray Crystallography of this compound-PBP Complexes

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering atomic-level insights into binding modes, active site architecture, and drug-target interactions plos.orgnih.gov. Determining the crystal structure of this compound bound to its target PBPs would reveal the precise orientation of the drug within the active site, identify key amino acid residues involved in binding, and elucidate the structural basis for its inhibitory activity.

Numerous studies have reported the crystal structures of various PBPs from different bacterial species, often in complex with beta-lactam antibiotics researchgate.netplos.orgnih.govrcsb.orgnih.govosti.govnih.govrcsb.orgrcsb.org. These structures have revealed conserved binding pockets and mechanisms of acylation of the active site serine residue by beta-lactams. While specific crystal structures of this compound-PBP complexes may not be widely available, the established methodologies for obtaining such structures are well-defined. Obtaining such structural data for this compound would be instrumental in understanding structure-activity relationships, predicting the impact of PBP mutations on drug binding, and designing next-generation antibiotics with improved efficacy or altered resistance profiles.

Table 1: this compound Inhibition of E. coli Penicillin-Binding Proteins (PBPs)

| PBP Isotype | IC50 (mg/L) | Relative Affinity vs. Azlocillin (B1666447) |

| PBP 1b | 4.55 | 2.5x higher |

| PBP 2 | 0.37 | 3.5x higher |

| PBP 3 | 0.06 | 2.5x higher |

Data adapted from researchgate.net. IC50 values indicate the concentration of this compound required to inhibit 50% of the PBP's activity. Higher relative affinity means this compound binds more strongly than azlocillin.

Q & A

Q. How to develop a LC-MS/MS method for detecting this compound metabolites in pharmacokinetic studies?

- Methodological Answer :

- Ionization : Use electrospray ionization (ESI+) with precursor/product ions optimized for this compound and its β-lactam ring-opened metabolites.

- Validation : Include matrix effects (plasma vs. buffer), extraction efficiency, and inter-day precision (<15% RSD).

- Reference FDA bioanalytical guidelines for linearity (1–100 µg/mL) and stability (-80°C storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.